tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1892984-36-9
VCID: VC11503146
InChI: InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate

CAS No.: 1892984-36-9

Cat. No.: VC11503146

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate - 1892984-36-9

Specification

CAS No. 1892984-36-9
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl N-[1-(methylaminomethyl)cyclobutyl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14)
Standard InChI Key OCTOVKLXQBEOMV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1(CCC1)CNC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₁₁H₂₂N₂O₂, reflects a tert-butyl carbamate group linked to a 1-[(methylamino)methyl]cyclobutyl moiety . The SMILES string CC(C)(C)OC(=O)NC1(CCC1)CNC delineates the cyclobutane ring substituted with a methylaminomethyl group and a tert-butoxycarbonyl (Boc) protecting group .

Table 1: Key Structural Descriptors

PropertyValue
Molecular Weight214.31 g/mol
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14)
InChIKeyOCTOVKLXQBEOMV-UHFFFAOYSA-N

Conformational Analysis

The cyclobutyl ring adopts a puckered conformation, as evidenced by the C1(CCC1)CNC substructure. This geometry influences steric interactions between the methylaminomethyl side chain and the Boc group . Density functional theory (DFT) studies of analogous carbamates suggest that the tert-butyl group enhances solubility in nonpolar solvents while stabilizing the carbamate linkage against hydrolysis .

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry data predict CCS values for various adducts, critical for mass spectrometry identification:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+215.17540157.2
[M+Na]+237.15734159.4
[M+NH4]+232.20194160.9
[M-H]-213.16084154.6

Sodium adducts exhibit larger CCS values due to ion-dipole interactions with the carbamate oxygen .

Synthetic Pathways and Optimization

Application to Target Compound

Adapting this method, tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate could be synthesized via:

  • Condensation of 1-(aminomethyl)cyclobutylamine with Boc anhydride.

  • Methylation using formaldehyde and NaBH₄.

Critical Parameters:

  • Temperature: Subzero conditions minimize imine hydrolysis .

  • Solvent: Methanol enhances aldehyde reactivity .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

While experimental solubility data are unavailable, the Boc group’s hydrophobicity suggests moderate solubility in dichloromethane or ethyl acetate . Carbamates generally exhibit pH-dependent stability, degrading under acidic or basic conditions via cleavage of the C–N bond .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C) .

  • NMR:

    • ¹H: δ 1.37 ppm (tert-butyl), δ 3.02 ppm (N–CH₂–cyclobutyl) .

    • ¹³C: δ 28.1 ppm (tert-butyl CH₃), δ 155.2 ppm (carbamate carbonyl) .

CompoundMolecular FormulaApplications
tert-Butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamateC₁₅H₂₁ClN₂O₂Kinase inhibition
tert-Butyl 2-(benzylamino)ethylcarbamateC₁₄H₂₂N₂O₂Peptide synthesis

Future Research Directions

  • Synthetic Scalability: Optimize yields via flow chemistry or catalytic methods.

  • Biological Screening: Evaluate against kinase targets (e.g., EGFR, VEGFR).

  • Computational Modeling: Predict metabolic pathways using QSAR models.

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